Product packaging for Acfwkycv(Cat. No.:CAS No. 342878-90-4)

Acfwkycv

Cat. No.: B561604
CAS No.: 342878-90-4
M. Wt: 1017.231
InChI Key: WDZHTXUSYGCGPY-CGKDVYALSA-N
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Description

Urotensin II-Related Peptide (URP), with the amino acid sequence ACFWKYCV, is a key neuropeptide in the urotensin II family. It functions as an endogenous ligand for the G-protein-coupled receptor UT (GPR14), which it activates with high potency . The peptide shares a highly conserved cyclic hexapeptide core (CFWKYC) with Urotensin II (UII), a domain that is critical for its biological activity and receptor binding . The tryptophan-lysine-tyrosine (W-K-Y) motif within this ring is essential for this interaction . In research, URP is used to study the urotensinergic system, which plays a significant role in cardiovascular regulation. Studies in fish models show that centrally administered URP increases dorsal aortic blood pressure and locomotor activity . Its role extends to the central nervous system, where it may act as a neurotransmitter or neuromodulator . Researchers utilize URP to investigate intracellular signaling pathways, including phospholipase C activation and calcium mobilization, following UT receptor activation . The distribution of the UT receptor in various peripheral tissues, such as the heart, kidney, and skeletal muscle myoblasts, indicates the peptide's broader physiological relevance beyond the CNS, including potential roles in osmoregulation and metabolic processes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H64N10O10S2 B561604 Acfwkycv CAS No. 342878-90-4

Properties

IUPAC Name

2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZHTXUSYGCGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H64N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1017.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the standard protocols for synthesizing Acfwkycv and ensuring purity?

Methodological Answer:
Synthesis requires a systematic approach:

Literature Review : Identify existing methods (e.g., solvothermal, solid-state) and their limitations .

Method Selection : Prioritize reproducibility; cite established protocols or detail modifications (e.g., solvent ratios, temperature gradients) .

Purification : Use recrystallization or column chromatography, validated via TLC/HPLC .

Purity Verification : Employ NMR (for molecular structure), XRD (crystallinity), and elemental analysis .

Basic: How to characterize the structural properties of this compound using spectroscopic methods?

Methodological Answer:

  • XRD : Analyze crystallinity and phase purity; compare with databases (e.g., ICDD PDF-4+) .
  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve complex structures .
  • Mass Spectrometry : Confirm molecular weight via ESI-TOF or MALDI-TOF .
  • FTIR : Identify functional groups and bonding patterns .

Basic: What statistical methods are appropriate for preliminary analysis of this compound’s physicochemical data?

Methodological Answer:

  • Descriptive Statistics : Calculate mean, standard deviation, and confidence intervals for replicate measurements .
  • Correlation Analysis : Use Pearson/Spearman tests to identify relationships (e.g., temperature vs. yield) .
  • Outlier Detection : Apply Grubbs’ test or boxplot analysis .

Advanced: How to design a multi-factorial experiment to optimize this compound’s synthesis yield?

Methodological Answer:

Factor Screening : Use fractional factorial design to prioritize variables (e.g., pH, temperature) .

Optimization : Apply response surface methodology (RSM) or orthogonal design (e.g., Taguchi) to identify ideal conditions .

Validation : Replicate runs under optimal parameters and compare predicted vs. actual yields .

Advanced: How to analyze contradictions in reported data on this compound’s catalytic activity?

Methodological Answer:

  • Source Comparison : Cross-check experimental conditions (e.g., substrate concentration, catalyst loading) .
  • Statistical Reanalysis : Perform meta-analysis or Bayesian inference to assess variability .
  • Mechanistic Studies : Use DFT calculations or in-situ spectroscopy to resolve kinetic discrepancies .

Advanced: What frameworks support robust validation of this compound’s bioactivity in interdisciplinary studies?

Methodological Answer:

In Vitro/In Vivo Models : Align with OECD guidelines; include positive/negative controls .

Dose-Response Analysis : Fit data to Hill-Langmuir equations to estimate EC50/IC50 .

Reproducibility Checks : Share raw data via repositories (e.g., Zenodo) and invite independent validation .

Basic: How to structure a literature review on this compound’s applications in materials science?

Methodological Answer:

  • Database Selection : Use Scopus, Web of Science, or PubMed with keywords (e.g., "this compound AND catalysis") .
  • Thematic Coding : Categorize studies by application (e.g., sensors, energy storage) using NVivo or Atlas.ti .
  • Gap Analysis : Highlight understudied areas (e.g., long-term stability) in a conceptual framework .

Advanced: How to integrate machine learning for predicting this compound’s properties?

Methodological Answer:

Dataset Curation : Compile experimental data (e.g., synthesis conditions, bandgap) into a structured database .

Model Training : Use random forest or neural networks to correlate inputs (e.g., solvent polarity) with outputs (e.g., conductivity) .

Validation : Apply k-fold cross-validation and compare with ab initio simulations .

Basic: What ethical guidelines apply to publishing this compound research involving human-derived samples?

Methodological Answer:

  • Institutional Approval : Obtain IRB/IACUC clearance; document consent protocols .
  • Data Anonymization : Remove identifiers from datasets; use secure storage .
  • Conflict Disclosure : Declare funding sources and patent filings .

Advanced: How to address reproducibility challenges in this compound’s large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) .
  • DoE Refinement : Use mixed-level factorial designs to account for scale-up variables (e.g., mixing efficiency) .
  • Collaborative Trials : Share protocols with external labs for inter-laboratory validation .

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